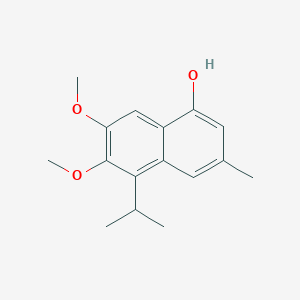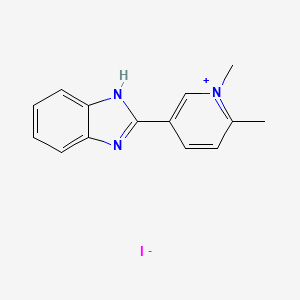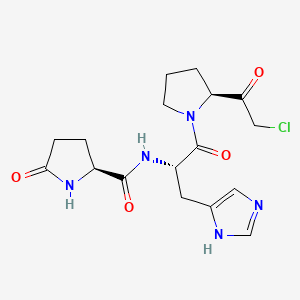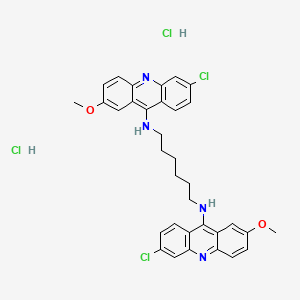![molecular formula C16H10N2O4S B14450771 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate CAS No. 74151-44-3](/img/structure/B14450771.png)
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C16H10N2O4S. It is a diazonium salt derivative of naphthalene, featuring a benzenesulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, and benzenesulfonyl chloride for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions with the addition of a catalyst.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated naphthalene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: 5-amino-2-naphthol.
Wissenschaftliche Forschungsanwendungen
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium group. This group can undergo electrophilic substitution reactions with nucleophiles, forming covalent bonds with various substrates. The benzenesulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacks the diazonium group.
2-Naphthol: A naphthalene derivative with hydroxyl functionality, used as a precursor in the synthesis of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate.
Azo Dyes: Compounds formed from the coupling reactions of diazonium salts with aromatic amines or phenols.
Uniqueness
This compound is unique due to its combination of a diazonium group and a benzenesulfonyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
74151-44-3 |
|---|---|
Molekularformel |
C16H10N2O4S |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
5-(benzenesulfonyloxy)-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)22-23(20,21)11-5-2-1-3-6-11/h1-10H |
InChI-Schlüssel |
SPFAIWPOFBWTAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
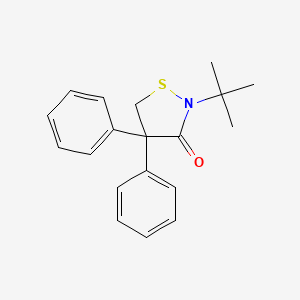
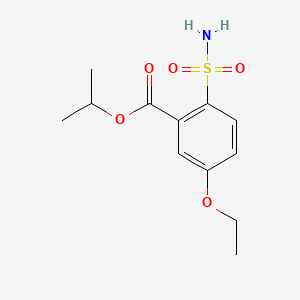
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
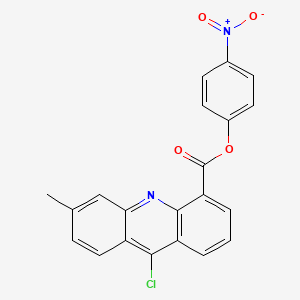
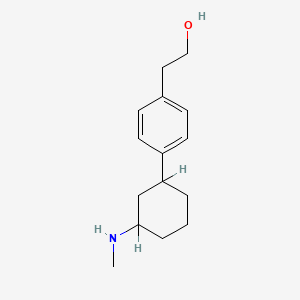


![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
